molecular formula C11H11ClO2 B1530107 1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1621-29-0

1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No. B1530107
CAS RN: 1621-29-0
M. Wt: 210.65 g/mol
InChI Key: XODDTKHUOWEVSA-UHFFFAOYSA-N
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Description

“1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1621-29-0 . It has a molecular weight of 210.66 . The IUPAC name for this compound is 1-(3-chlorobenzyl)cyclopropanecarboxylic acid . It is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane . Further, the oxidation step converts the cyclopropane to the final product, cyclopropanecarboxylic acid .


Molecular Structure Analysis

The molecule contains a total of 26 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Chemical Reactions Analysis

Cyclopropane bonds are weaker and more reactive than typical alkane bonds—255 kJ/mol for a C−C bond in cyclopropane versus 370 kJ/mol for a C−C bond in open-chain propane . A Rh (III) catalyst promotes a cyclopropanation of electron deficient alkenes with N-Enoxyphthalimides via a directed activation of the olefinic C-H bond followed by two migratory insertions, first across the electron-deficient alkene and then by cyclization back onto the enol moiety .


Physical And Chemical Properties Analysis

The compound has a melting point of 64-65°C . It is a powder at room temperature . The compound demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . It also exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion .

Scientific Research Applications

Synthesis of Spirocyclopropane Anellated Heterocycles

A study detailed the reaction of methyl 2-chloro-2-cyclopropylidenacetate with bidentate nucleophiles under phase transfer catalysis, leading to the formation of spirocyclopropane anellated heterocyclic carboxylates. This method demonstrated the compound's utility in constructing complex heterocyclic frameworks, indicating its potential as a versatile building block in organic synthesis (Meijere et al., 1989).

Building Blocks for Organic Synthesis

Another research highlighted the synthetic versatility of alkyl 2-chloro-2-cyclopropylideneacetates, which combine the reactivity of methylenecyclopropanes and electron-acceptor-activated alkenes. These compounds serve as multifunctional and highly reactive building blocks, facilitating the synthesis of various cyclopropane derivatives, spirocyclopropane-annelated cycles, and peptidomimetics, showcasing their significant synthetic utility (Meijere, Kozhushkov, & Hadjiarapoglou, 2000).

Lewis Acid-Catalyzed Ring-Opening Reactions

The compound has been investigated for its role in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles, presenting a method for the enantioselective synthesis of pharmacologically relevant compounds. This exemplifies its application in developing new synthetic pathways that preserve enantiomeric purity (Lifchits & Charette, 2008).

Cyclopropanes in Biological Activity Studies

Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid and its derivatives are recognized for their biological activities, including antifungal, antimicrobial, and antiviral properties. The structural analogy suggests that "1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid" could also be explored for similar biological applications, contributing to the field of medicinal chemistry and drug discovery (Coleman & Hudson, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-9-3-1-2-8(6-9)7-11(4-5-11)10(13)14/h1-3,6H,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODDTKHUOWEVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
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1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
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1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
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1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
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1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
Reactant of Route 6
1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid

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